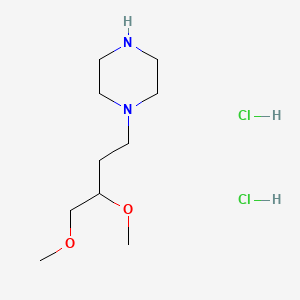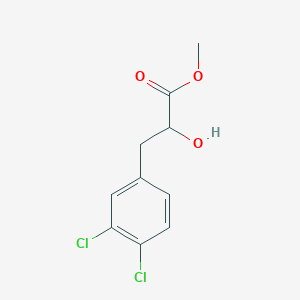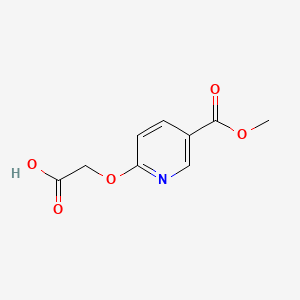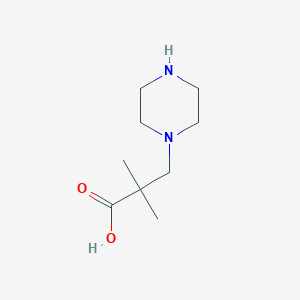
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of cyclopropylmethanamine, where the phenyl ring is substituted with bromine and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation to form the cyclopropyl ring.
Amination: Finally, the cyclopropyl intermediate is treated with methanamine to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a ketone or aldehyde.
Scientific Research Applications
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The cyclopropyl ring may also play a role in its biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and methoxy substitutions but differs in the core structure.
2-Bromo-4,5-dimethoxyphenyl)methanol: Similar substitution pattern but with a hydroxyl group instead of an amine.
Uniqueness
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl ring, which can impart different chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
[2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-4-9(8-3-7(8)6-14)10(13)5-12(11)16-2/h4-5,7-8H,3,6,14H2,1-2H3 |
InChI Key |
LKOHSNVMIUXELC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2CC2CN)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


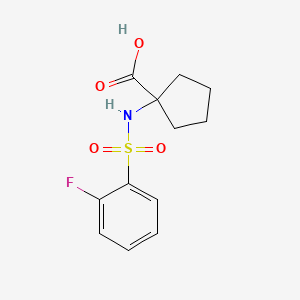
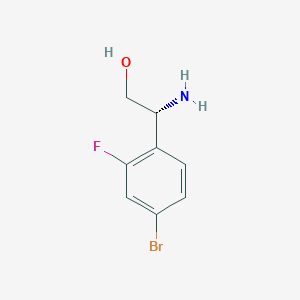
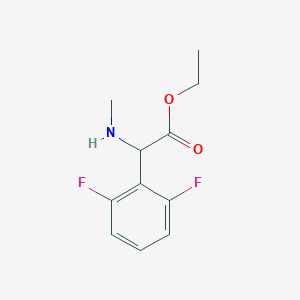

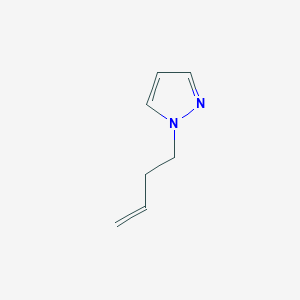
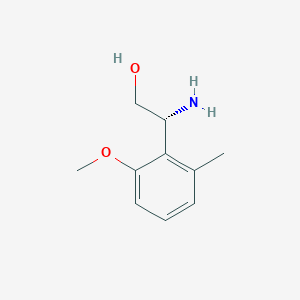
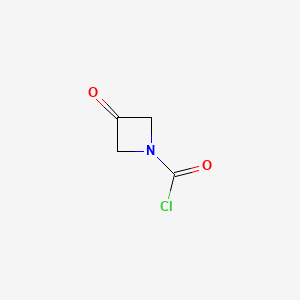
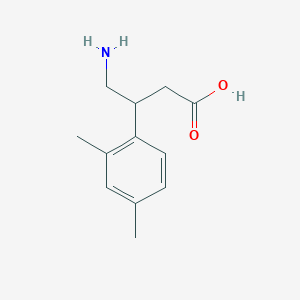

![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
